5-ethyl-6-methyl-3-(piperidin-3-yl)thieno[2,3-d]pyrimidin-4(3H)-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethyl-6-methyl-3-(piperidin-3-yl)thieno[2,3-d]pyrimidin-4(3H)-one hydrochloride is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a thienopyrimidine core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-6-methyl-3-(piperidin-3-yl)thieno[2,3-d]pyrimidin-4(3H)-one hydrochloride typically involves the construction of the thienopyrimidine core followed by the introduction of the piperidine moiety. Common synthetic routes include:
Cyclization Reactions: Starting from appropriate thieno precursors, cyclization reactions are employed to form the thienopyrimidine core.
Substitution Reactions: Introduction of the piperidine group is achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Processing: Utilizing large-scale reactors to carry out the cyclization and substitution reactions.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-6-methyl-3-(piperidin-3-yl)thieno[2,3-d]pyrimidin-4(3H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the thienopyrimidine core or the piperidine moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of the thienopyrimidine core, which can exhibit different biological activities.
Scientific Research Applications
5-ethyl-6-methyl-3-(piperidin-3-yl)thieno[2,3-d]pyrimidin-4(3H)-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-ethyl-6-methyl-3-(piperidin-3-yl)thieno[2,3-d]pyrimidin-4(3H)-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound can modulate these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives: Compounds with similar core structures but different substituents.
Pyrimidine Derivatives: Compounds with a pyrimidine core that exhibit similar biological activities.
Uniqueness
5-ethyl-6-methyl-3-(piperidin-3-yl)thieno[2,3-d]pyrimidin-4(3H)-one hydrochloride is unique due to its specific substitution pattern, which can confer distinct biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C14H20ClN3OS |
---|---|
Molecular Weight |
313.8 g/mol |
IUPAC Name |
5-ethyl-6-methyl-3-piperidin-3-ylthieno[2,3-d]pyrimidin-4-one;hydrochloride |
InChI |
InChI=1S/C14H19N3OS.ClH/c1-3-11-9(2)19-13-12(11)14(18)17(8-16-13)10-5-4-6-15-7-10;/h8,10,15H,3-7H2,1-2H3;1H |
InChI Key |
GTQISTJWMWBFNN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC2=C1C(=O)N(C=N2)C3CCCNC3)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.